molecular formula C23H22N4S B4724692 N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B4724692
M. Wt: 386.5 g/mol
InChI Key: CDHWXTVLLJORMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as ANIT, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. ANIT is a thiourea derivative that has been shown to have antitumor, antiviral, and immunosuppressive properties. In

Mechanism of Action

The exact mechanism of action of N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been found to inhibit the NF-κB signaling pathway, which plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cells, which may contribute to its antitumor activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to modulate the immune system by inhibiting the production of cytokines and other immune molecules.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its well-documented biological activities. This compound has been extensively studied and its effects on cells and organisms are well understood. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, this compound is not selective in its biological activities, meaning that it may affect multiple pathways and processes in cells.

Future Directions

There are several potential future directions for research on N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One area of interest is the development of this compound derivatives with improved selectivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Finally, this compound may have potential applications in the treatment of autoimmune diseases, and further studies are needed to explore its potential therapeutic effects in this area.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its various biological activities. This compound has been shown to exhibit antitumor, antiviral, and immunosuppressive properties, and has potential applications in the treatment of cancer and autoimmune diseases. While this compound has several advantages for lab experiments, its potential toxicity and lack of selectivity may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been extensively used in scientific research for its various biological activities. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been found to have antiviral activity against the hepatitis B virus by inhibiting viral DNA synthesis. Additionally, this compound has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4S/c28-23(24-15-14-17-16-25-22-9-5-4-8-21(17)22)27-20-12-10-19(11-13-20)26-18-6-2-1-3-7-18/h1-13,16,25-26H,14-15H2,(H2,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHWXTVLLJORMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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